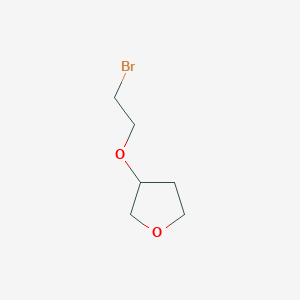

3-(2-Bromoethoxy)oxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromoethoxy)oxolane is an organic compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 . It is primarily used in scientific research and development .

Molecular Structure Analysis

The molecular structure of 3-(2-Bromoethoxy)oxolane consists of a six-membered ring with an oxygen atom, a bromoethoxy group attached to one of the carbon atoms .Physical And Chemical Properties Analysis

3-(2-Bromoethoxy)oxolane is a colorless liquid with a mild odor . Its density is 1.42 g/cm3, and it is soluble in most organic solvents . This compound is stable at room temperature and in the presence of air and light .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

"3-(2-Bromoethoxy)oxolane" and its derivatives play a crucial role in organic synthesis, offering pathways to create novel compounds with potential applications in various domains, including pharmaceuticals and materials science. For example, Fischer, Baier, and Mecking (2013) demonstrated the use of bromo-derivatives in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission with high quantum yields, which can be tuned to longer wavelengths, opening new possibilities for applications in bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).

Advanced Materials and Nanotechnology

The development of advanced materials and nanotechnology is another significant application area. Harvey, Merriman, and Quintana (2016) explored the conversion of 2,3-Butanediol into high octane gasoline, solvents, and fuel additives through a process involving dioxolanes. This research underscores the potential of using renewable resources to produce sustainable and environmentally friendly alternatives to traditional fossil fuels and chemical solvents (Harvey, Merriman, & Quintana, 2016).

Green Chemistry and Sustainable Processes

In the realm of green chemistry, "3-(2-Bromoethoxy)oxolane" derivatives have facilitated the development of more sustainable and environmentally friendly chemical processes. Khosravi and Kazemi (2012) demonstrated a green, mild, and efficient bromination of aromatic compounds using water as a solvent, showcasing the move towards more sustainable chemical synthesis methods that minimize the use of toxic solvents and reduce environmental impact (Khosravi & Kazemi, 2012).

Direcciones Futuras

The future directions in research on this compound include the development of new copolymers, the exploration of novel applications, and the optimization of polymerization conditions.

Relevant Papers One relevant paper discusses the synthesis of tricyclic compounds, including [1,3]oxazolo[3,2-d][1,4]benzoxazepine, [1,3]oxazino[3,2-d][1,4]benzoxazepine, and pyrimido[1,2-d][1,4]benzoxazepine . Another paper discusses the use of a bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries .

Propiedades

IUPAC Name |

3-(2-bromoethoxy)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZLZBOTLVAFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)

![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)

![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2873492.png)